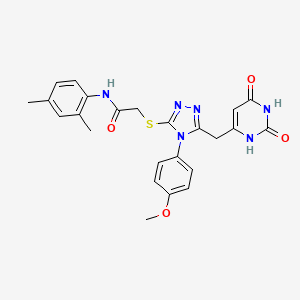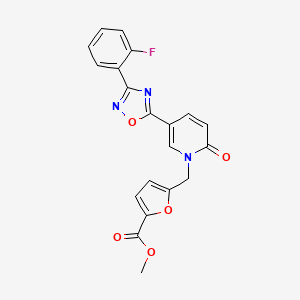![molecular formula C15H15NO B2777403 2-Propenamide,N-[1-(1-naphthalenyl)ethyl]- CAS No. 392304-10-8](/img/structure/B2777403.png)
2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a naphthalenyl ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1-naphthyl ethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0-5°C, to control the exothermic nature of the reaction. After the completion of the reaction, the product is purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process may involve crystallization or distillation techniques to obtain the desired compound in large quantities.
化学反応の分析
Types of Reactions
2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halides or alkoxides substituted products.
科学的研究の応用
2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include signal transduction pathways, where the compound influences cellular responses by binding to its target molecules.
類似化合物との比較
Similar Compounds
- 2-Propenamide, N-[1-(2-naphthalenyl)ethyl]-
- 2-Propenamide, N-[1-(3-naphthalenyl)ethyl]-
- 2-Propenamide, N-[1-(4-naphthalenyl)ethyl]-
Uniqueness
2-Propenamide, N-[1-(1-naphthalenyl)ethyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
N-(1-naphthalen-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-15(17)16-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBGITYELMEWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2777331.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)




![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)

![3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2777343.png)
